2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol (CAS: 1353983-46-6) is a piperidine-derived compound featuring a benzyl-ethyl-amino substituent and an ethanol moiety. Its molecular weight is reported as 276.42 g/mol , though conflicting data from an impurity profile lists a molecular weight of 416.47 g/mol for a diamine variant (CAS: 1096806-43-7) . The compound is structurally characterized by a six-membered piperidine ring, which is substituted at the 4-position with a benzyl-ethyl-aminomethyl group and at the 1-position with an ethanol chain.
The compound has been discontinued commercially, as indicated by its availability status in both diamine and amino acid derivative catalogs .
Properties
IUPAC Name |
2-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-2-18(14-16-6-4-3-5-7-16)15-17-8-10-19(11-9-17)12-13-20/h3-7,17,20H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBSPPGLQITDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193149 | |
| Record name | 1-Piperidineethanol, 4-[[ethyl(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353983-46-6 | |
| Record name | 1-Piperidineethanol, 4-[[ethyl(phenylmethyl)amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353983-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineethanol, 4-[[ethyl(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401193149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol is a complex organic compound characterized by its piperidine ring structure, which is substituted with a benzyl-ethyl-amino group and an ethanol moiety. This unique structure endows it with significant biological activity, making it a subject of interest in pharmacological research.
- Molecular Formula: C17H28N2O
- Molecular Weight: 276.42 g/mol
- CAS Number: 1353983-46-6
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism varies based on the specific biological context in which the compound is applied.
Biological Activities
Research has shown that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Compounds similar to this compound have demonstrated antibacterial and antifungal properties. For example, piperidine derivatives have been tested against various bacterial strains, showing significant inhibition, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
-
Cytotoxicity and Anticancer Potential :
- In vitro studies indicate that piperidine derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives have shown promising results against human lung adenocarcinoma and breast cancer cells, suggesting that compounds with similar structures may serve as potential anticancer agents .
- Neuropharmacological Effects :
Case Studies
Several studies have explored the biological activities of related compounds:
Study 1: Antimicrobial Efficacy
A series of piperidine derivatives were synthesized and tested for antimicrobial activity. Among them, certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties .
Study 2: Anticancer Activity
In a study evaluating the cytotoxic effects of various piperidine derivatives, one compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines, including colon and lung cancers. This highlights the potential of these compounds in cancer therapeutics .
Comparative Analysis
The following table summarizes the biological activities of selected piperidine derivatives compared to this compound:
| Compound Name | Antibacterial Activity (MIC) | Anticancer Activity (IC50) | AChE Inhibition (IC50) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Piperidine Derivative A | 0.0039 mg/mL | 92.4 µM | TBD |
| Piperidine Derivative B | TBD | TBD | TBD |
Scientific Research Applications
Pharmaceutical Research
2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol has been investigated for its potential as a therapeutic agent. Its structural similarity to known psychoactive compounds suggests possible applications in treating neurological disorders, including depression and anxiety.
Case Study: Neuropharmacological Effects
Recent studies indicate that compounds with similar structures exhibit significant binding affinity to serotonin receptors, which may contribute to their antidepressant effects. Further research is needed to elucidate the specific mechanisms of action for this compound.
Chemical Biology
In chemical biology, this compound serves as a valuable tool for studying receptor interactions due to its ability to modulate neurotransmitter systems. Its piperidine structure allows for versatility in designing derivatives with varied biological activities.
Data Table: Receptor Binding Affinities
| Compound Name | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Similar Piperidine Derivative | Serotonin Receptor 5HT1A | 50 nM |
| This compound | TBD | TBD |
Synthetic Chemistry
The compound can also be utilized in synthetic chemistry as an intermediate for developing more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis.
Example Reaction Pathways
- Alkylation reactions to introduce additional alkyl chains.
- Oxidation reactions to convert the alcohol group into carbonyl compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol with structurally related compounds:
Key Observations:
Structural Divergence: The piperidine core in this compound offers conformational flexibility compared to the rigid thiazole ring in 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine. This flexibility may enhance binding to larger protein pockets, such as G-protein-coupled receptors (GPCRs) .
Functional Implications: Piperidine derivatives are frequently explored for neuropharmacological applications, whereas thiazole derivatives are more commonly associated with antimicrobial or metabolic enzyme inhibition due to their heterocyclic sulfur content . The ethanol moiety in the primary compound may confer solubility advantages over purely hydrophobic analogs.
Discrepancies in Molecular Weight Data
A notable inconsistency exists in the reported molecular weight for the compound. While specifies 276.42 g/mol lists 416.47 g/mol for a diamine variant (CAS: 1096806-43-7) . This discrepancy may arise from:
- Impurity Profiling : The higher molecular weight (416.47 g/mol) could represent a diamine byproduct or intermediate during synthesis.
- Catalog Errors : Mislabeling of CAS numbers or structural data in commercial databases.
Research Findings and Limitations
- Pharmacological Data: No explicit studies on the biological activity of this compound are available in the provided evidence.
- Comparative Efficacy: Structural analogs like 4-[(dimethylamino)methyl]-1,3-thiazol-2-amine may exhibit divergent pharmacokinetic profiles due to differences in ring size and substituent polarity.
Q & A
Q. What synthetic routes are commonly used to prepare 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol?
- Methodological Answer : The compound is synthesized via alkylation or reductive amination. For example:
- Alkylation : Reacting a piperidine derivative with a benzyl-ethyl-amine precursor under reflux with anhydrous K₂CO₃ in acetone for 8 hours at 60–70°C. Post-reaction, the product is purified via ethyl acetate/water extraction and rotatory evaporation .
- Reductive Amination : Sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid facilitates amine bond formation, as demonstrated in analogous piperidine syntheses .
- Key Steps : TLC (methanol:DCM, 4:6) monitors reaction progress, and recrystallization yields crystalline products .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Liquid-Liquid Extraction : Ethyl acetate/water separation removes unreacted reagents and by-products .
- Rotatory Evaporation : Concentrates the crude product under reduced pressure .
- Recrystallization : Solvent systems like 2-propanol or ethanol-water mixtures yield high-purity crystals .
Q. How is the structural identity of the compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.40–7.24) and methylene/methyl groups (e.g., δ 3.78 for CO₂CH₃). ¹³C NMR confirms carbonyl (δ ~174 ppm) and piperidine ring carbons .
- Mass Spectrometry (GC-MS) : Matches the molecular ion peak (e.g., m/z 380 for C₂₃H₂₈N₂O₃) to the calculated molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve alkylation efficiency?
- Methodological Answer :
- Base Selection : K₂CO₃ in acetone minimizes side reactions compared to stronger bases like NaH .
- Solvent and Temperature : Prolonged reflux (8–12 hours) at 60–70°C ensures complete conversion. Aprotic solvents (e.g., acetone) enhance nucleophilicity .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation but require empirical testing .
Q. What advanced analytical strategies resolve overlapping NMR signals in this compound?
- Methodological Answer :
- 2D NMR Techniques : HSQC and COSY correlate proton-carbon couplings and proton-proton connectivity, clarifying complex splitting patterns .
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., piperidine ring puckering) .
- Deuterated Solvents : Using DMSO-d₆ instead of CDCl₃ can shift proton signals for better resolution .
Q. How should researchers address discrepancies in reaction yields when varying bases or solvents?
- Methodological Answer :
- Comparative Studies : Test K₂CO₃ vs. Na₂CO₃ in acetone or DMF to assess base strength and solvent polarity effects .
- Design of Experiments (DoE) : Statistically evaluate parameters (e.g., temperature, stoichiometry) to identify optimal conditions .
- By-Product Analysis : LC-MS or HPLC identifies side products (e.g., over-alkylated derivatives) for targeted optimization .
Data Contradiction Analysis
Q. How to interpret conflicting data on the role of acetic acid in reductive amination?
- Methodological Answer :
- Mechanistic Insight : Acetic acid protonates imine intermediates, accelerating reduction by NaBH(OAc)₃. However, excess acid may hydrolyze sensitive functional groups .
- Empirical Testing : Titrate acetic acid (0.1–1.0 eq.) and monitor yield via GC-MS. For example, 0.5 eq. acetic acid in ethanol achieved 79.9% yield in a related synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
